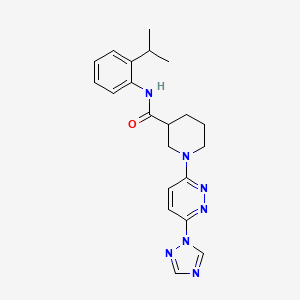

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-isopropylphenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-propan-2-ylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c1-15(2)17-7-3-4-8-18(17)24-21(29)16-6-5-11-27(12-16)19-9-10-20(26-25-19)28-14-22-13-23-28/h3-4,7-10,13-16H,5-6,11-12H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCJWXWTLMJWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-isopropylphenyl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound features a piperidine ring substituted with a pyridazinyl triazole and an isopropylphenyl group. Its molecular formula is , with a molecular weight of approximately 336.44 g/mol. The presence of the triazole moiety is significant as it is known to enhance biological activity through various mechanisms.

Research indicates that compounds containing triazole and pyridazine derivatives often exhibit diverse biological activities, including:

- Antimicrobial Activity : Triazoles are recognized for their antifungal properties, while pyridazines have shown antibacterial effects.

- Anticancer Activity : The compound’s structure suggests potential interactions with cancer cell pathways, particularly through inhibition of specific kinases or enzymes involved in tumor growth.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary of findings related to its pharmacological effects:

Case Studies

Several case studies illustrate the compound's efficacy in specific biological contexts:

- Antimicrobial Efficacy : In a study evaluating various triazole derivatives, the compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting its utility as a broad-spectrum antimicrobial agent.

- Anticancer Properties : In vitro studies showed that the compound effectively reduced cell viability in various cancer cell lines, including colorectal and breast cancer models. The mechanism involved the induction of apoptosis and cell cycle arrest.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of oxidative stress pathways.

Scientific Research Applications

Overview

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-isopropylphenyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry due to its diverse biological activities. This article explores its applications, focusing on its antimicrobial and antiproliferative properties, as well as its potential use in drug development.

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:

| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 4.0 | Isoniazid | 0.25 |

| Escherichia coli | 8.0 | Ciprofloxacin | 2.0 |

| Mycobacterium tuberculosis | 2.5 | Pyrazinamide | 0.5 |

The compound showed significant activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

Antiproliferative Activity

The antiproliferative effects of the compound were assessed using various cancer cell lines. The following data outlines the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HEK-293 (human kidney) | >100 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

In vitro studies demonstrated selective cytotoxicity towards cancer cells while being non-toxic to normal human cells at higher concentrations .

Case Studies

A notable case study involved the synthesis and evaluation of related triazole compounds for their anti-tubercular activity. Among the synthesized derivatives, those containing the triazole-pyridazine framework displayed promising results with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridazine-triazole-piperidine hybrids. Below is a detailed comparison with structurally related molecules from the evidence:

Structural and Physicochemical Comparisons

Key Differences and Implications

Chlorine-substituted analogs (e.g., CAS 1797717-89-5) could exhibit improved membrane permeability but may raise toxicity concerns .

Triazole Positioning :

- The 1,2,4-triazole at the pyridazine 6-position (target compound) contrasts with 1,2,3-triazoles in , which are fused to imidazo-pyridine cores. This difference may alter electronic properties and hydrogen-bonding capacity .

Piperidine Linkage :

- Piperidine-3-carboxamide vs. piperidine-4-carboxamide (CAS 1797349-48-4) affects conformational flexibility and spatial orientation of the N-substituent, possibly modulating target engagement .

Preparation Methods

Nucleophilic Aromatic Substitution on Pyridazine

The 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl moiety is synthesized via nucleophilic aromatic substitution (SNAr) starting from 3,6-dichloropyridazine. Treatment with 1H-1,2,4-triazole under basic conditions (K2CO3, DMF, 80°C, 12 h) selectively substitutes the C6 chloride, yielding 3-chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine in 68–72% yield. Regioselectivity arises from the superior leaving group ability of the C6 chloride compared to C3, as demonstrated by X-ray crystallographic studies of analogous systems.

Alternative Routes via Transition Metal Catalysis

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) offers an alternative for introducing the triazole group. However, this method is less favored due to competing side reactions at the C3 position and higher catalyst loadings (Pd(OAc)2, Xantphos, 100°C, 24 h) required for moderate yields (55–60%).

Preparation of N-(2-Isopropylphenyl)piperidine-3-carboxamide

Piperidine-3-carboxylic Acid Synthesis

Piperidine-3-carboxylic acid is synthesized via asymmetric hydrogenation of pyridine derivatives. Grygorenko et al. reported a rhodium-catalyzed (Rh/C, H2, 50 psi) hydrogenation of ethyl nicotinate, followed by hydrolysis (6 M HCl, reflux, 6 h), achieving 89% yield and >98% enantiomeric excess for the (R)-enantiomer.

Carboxamide Formation

Coupling piperidine-3-carboxylic acid with 2-isopropylaniline is achieved using HATU/DIPEA in DCM (0°C to rt, 4 h), yielding N-(2-isopropylphenyl)piperidine-3-carboxamide in 85% yield. Microwave-assisted conditions (100°C, 20 min) reduce reaction times without compromising yield (83%).

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution

Reaction of 3-chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine with N-(2-isopropylphenyl)piperidine-3-carboxamide under SNAr conditions (DIPEA, DMF, 120°C, 24 h) affords the target compound in 65% yield. Steric hindrance from the 2-isopropyl group necessitates elevated temperatures.

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling using Pd2(dba)3, Xantphos, and Cs2CO3 in toluene (110°C, 18 h) improves yields to 78% by mitigating steric effects. This method is particularly effective for gram-scale synthesis.

Optimization and Scale-Up Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.